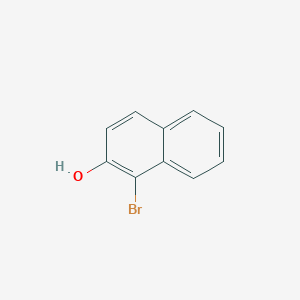

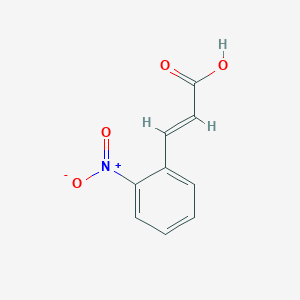

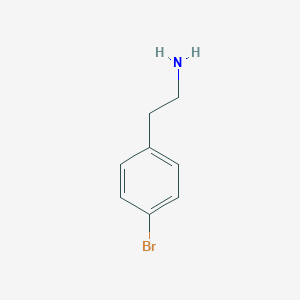

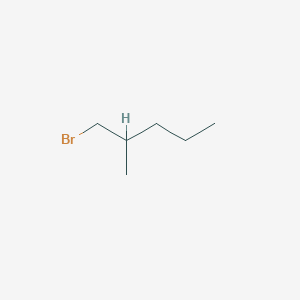

4-Bromofeniletilamina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ZH8651 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.

Biología: Se emplea en estudios que involucran receptores TAAR1 para comprender su papel en la señalización celular y la neurotransmisión.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de trastornos psiquiátricos como la esquizofrenia. .

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores TAAR1.

Mecanismo De Acción

ZH8651 ejerce sus efectos al unirse y activar los receptores TAAR1. Esta activación desencadena tanto las vías de señalización Gs como Gq, lo que lleva a varios efectos posteriores. La vía Gs normalmente da como resultado la activación de la adenilato ciclasa y un aumento en los niveles de monofosfato de adenosina cíclico (AMPc), mientras que la vía Gq activa la fosfolipasa C (PLC), lo que lleva a la producción de trifosfato de inositol (IP₃) y diacilglicerol (DAG). Estas cascadas de señalización finalmente influyen en la liberación de neurotransmisores y la excitabilidad neuronal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ZH8651 implica la bromación de la feniletilamina. La reacción normalmente requiere un agente bromante como el bromo o la N-bromosuccinimida (NBS) en presencia de un solvente como el acetonitrilo o el diclorometano. La reacción se lleva a cabo bajo condiciones controladas de temperatura para garantizar una bromación selectiva en la posición para del anillo fenilo .

Métodos de producción industrial

La producción industrial de ZH8651 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

ZH8651 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: ZH8651 puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.

Reducción: El compuesto puede reducirse para eliminar el átomo de bromo, produciendo feniletilamina.

Sustitución: ZH8651 puede sufrir reacciones de sustitución nucleófila donde el átomo de bromo es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el gas hidrógeno (H₂) en presencia de un catalizador de paladio.

Sustitución: Se pueden utilizar nucleófilos como la azida de sodio (NaN₃) o los tioles (RSH) en condiciones apropiadas.

Principales productos

Oxidación: Quinonas u otros derivados oxidados.

Reducción: Feniletilamina.

Sustitución: Varias feniletilaminas sustituidas dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

ZH8651 es único en su capacidad de activar tanto las vías de señalización Gs como Gq, lo que no es común entre los agonistas TAAR1. Los compuestos similares incluyen:

Feniletilamina: Una traza amina natural que activa principalmente TAAR1 pero con menos especificidad y potencia en comparación con ZH8651.

SEP-363856 (Ulotaront): Un agonista TAAR1 que actualmente se encuentra en ensayos clínicos para la esquizofrenia, conocido por su capacidad de activar la señalización Gs sin una activación significativa de las vías Gq

La activación dual de las vías Gs y Gq de ZH8651 lo convierte en una herramienta valiosa para estudiar los complejos mecanismos de señalización de TAAR1 y sus posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

2-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZCXAOQVBEPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224524 | |

| Record name | p-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73918-56-6 | |

| Record name | 4-Bromophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73918-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

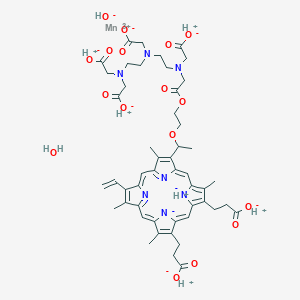

![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)

![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)